Cas no 91-02-1 (2-benzoylpyridine)

2-benzoylpyridine structure
2-benzoylpyridine structure
商品名:2-benzoylpyridine
CAS番号:91-02-1
MF:C12H9NO
メガワット:183.205962896347
MDL:MFCD00006300
CID:34584
PubChem ID:7038

2-benzoylpyridine 化学的及び物理的性質

名前と識別子

    • Phenyl(pyridin-2-yl)methanone
    • 2-Benzoylpyridine
    • Phenyl 2-Pyridyl Ketone
    • 2-benzoyl-pyridin
    • 2-benzoyl-pyridine
    • 2-pyridylphenylketone
    • BENZOYLPYRIDINE
    • ketone,phenyl2-pyridyl
    • phenyl pyridyl ketone
    • Pyridine,2-benzoyl
    • pyridyl phenyl ketone
    • Phenyl-2-pyridyl ketone
    • phenyl(2-pyridyl)methanone
    • SY048296
    • phenyl-2-pyridylketon
    • InChI=1/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9
    • SR-01000597210-1
    • MFCD00006300
    • IZ1TTI0X5O
    • HMS1648H07
    • WLN: T6NJ BVR
    • Pyridine, 2-benzoyl-
    • KETONE, PHENYL 2-PYRIDYL
    • CS-T-05303
    • LS-87347
    • STK397395
    • BRN 0120283
    • CHEMBL1328115
    • Methanone, phenyl-2-pyridinyl-
    • SMR000312172
    • 2-Pyridyl phenyl ketone
    • UNII-IZ1TTI0X5O
    • HMS2600E12
    • DTXSID7059016
    • F0850-6779
    • Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine)
    • NSC 20887
    • 5-21-08-00566 (Beilstein Handbook Reference)
    • AMY32519
    • A843701
    • E77028
    • Q63393150
    • AKOS000118815
    • NSC-20887
    • PHENYL-2-PYRIDINYLMETHANONE
    • NSC20887
    • AC-11818
    • SR-01000597210
    • W-100318
    • 2-Benzoylpyridine;phenyl 2-pyridyl ketone
    • EU-0066598
    • B0304
    • 91-02-1
    • Phenyl(2-pyridinyl)methanone #
    • NCGC00245935-01
    • EN300-19493
    • AI3-52531
    • MLS000682815
    • 2-Benzoylpyridine, >=99%
    • 2-benzoyl pyridine
    • 2-Benzoylpyridine; Doxylamine Hydrogen Succinate Imp. D (EP); Doxylamine Imp. D (EP); Phenyl(pyridin-2-yl)methanone; Doxylamine Hydrogen Succinate Impurity D; Doxylamine Impurity D
    • CS-W022932
    • Z104474012
    • SCHEMBL398165
    • Phenyl-pyridin-2-yl-methanone
    • 8-NITRO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLICACIDETHYLESTER
    • phenyl-2-pyridylketone
    • 2-BENZOYLPYRIDINE [USP IMPURITY]
    • FT-0611296
    • AC-907/25014299
    • PS-3379
    • Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-
    • Doxylamine Hydrogen Succinate Impurity D
    • Phenyl(2-pyridinyl)methanone
    • EINECS 202-034-3
    • Ketone, phenyl 2-pyridyl (6CI, 7CI, 8CI)
    • Phenyl-2-pyridinylmethanone (ACI)
    • 1-(Pyridin-2′-yl)-phenylmethanone
    • 2′-Benzoylpyridine
    • phenyl-2-pyridinyl-methanon
    • AKOS B022444
    • AKOS 94378
    • Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-yl)methanone(2-Benzoylpyridine)
    • 2-Benzoylpyridine,99%
    • 2-benzoylpyridine
    • MDL: MFCD00006300
    • インチ: 1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H
    • InChIKey: GCSHUYKULREZSJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)C1C=CC=CN=1
    • BRN: 120283

計算された属性

  • せいみつぶんしりょう: 183.06800
  • どういたいしつりょう: 183.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 30
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1,556 g/cm3
  • ゆうかいてん: 42.0 to 46.0 deg-C
  • ふってん: 317 °C(lit.)
  • フラッシュポイント: 華氏温度:302°f
    摂氏度:150°c
  • 屈折率: 1.5880 (estimate)
  • ようかいど: クロロホルムに可溶(少量)メタノール(少量)
  • すいようせい: 不溶性
  • PSA: 29.96000
  • LogP: 2.31260
  • 酸性度係数(pKa): 2.90±0.10(Predicted)
  • ようかいせい: クロロホルムに溶け、水に溶けない。

2-benzoylpyridine セキュリティ情報

2-benzoylpyridine 税関データ

  • 税関コード:29333999
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-benzoylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19493-50.0g
2-benzoylpyridine
91-02-1 95.0%
50.0g
$57.0 2025-03-21
Chemenu
CM174154-1000g
phenyl(pyridin-2-yl)methanone
91-02-1 95%
1000g
$546 2022-03-01
TRC
B209570-100g
2-Benzoylpyridine
91-02-1
100g
$ 230.00 2023-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069748-100g
Phenyl(pyridin-2-yl)methanone
91-02-1 98%
100g
¥373.00 2024-04-25
Life Chemicals
F0850-6779-0.5g
2-benzoylpyridine
91-02-1 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
F0850-6779-1g
2-benzoylpyridine
91-02-1 95%+
1g
$21.0 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0304-100G
2-Benzoylpyridine
91-02-1 >99.0%(GC)(T)
100g
¥395.00 2024-04-15
Apollo Scientific
OR10948-25g
Phenyl(pyridin-2-yl)methanone
91-02-1
25g
£15.00 2025-02-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152134-10g
2-benzoylpyridine
91-02-1 >99.0%(GC)
10g
¥46.90 2023-09-04
Chemenu
CM174154-100g
phenyl(pyridin-2-yl)methanone
91-02-1 95%
100g
$58 2022-03-01

2-benzoylpyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
リファレンス
Organic reactions under solid-state conditions
Hajipour, Abdol R.; Mallakpour, Shadpour E., Molecular Crystals and Liquid Crystals Science and Technology, 2001, 356, 371-387

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ;  21 h, 50 bar, 100 °C
リファレンス
Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids
Maerten, Eddy; Sauthier, Mathieu; Mortreux, Andre; Castanet, Yves, Tetrahedron, 2007, 63(3), 682-689

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cupric chloride ,  [2,2′-Biquinoline]-4,4′-dicarboxylic acid, potassium salt (1:2) Solvents: Water ;  5 min, rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ;  48 h, 40 °C
リファレンス
A new and highly efficient water-soluble copper complex for the oxidation of secondary 1-heteroaryl alcohols by tert-butyl hydroperoxide
Boudreau, Josee; Doucette, Mike; Ajjou, Abdelaziz Nait, Tetrahedron Letters, 2006, 47(11), 1695-1698

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Phosphonium, butyltriphenyl-, (T-4)-chlorotrioxochromate(1-) Solvents: Acetonitrile ;  10 min, reflux
リファレンス
Efficient and highly selective oxidation of primary and secondary alcohols by butyltriphenylphosphonium chlorochromate under non-aqueous conditions
Hajipour, Abdol R.; Mallakpour, Shadpour E.; Malakoutikhah, Morteza, Indian Journal of Chemistry, 2003, (1), 195-198

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Catalysts: Bismuth trichloride Solvents: Acetonitrile
リファレンス
Oxidation of alcohols with benzyltriphenylphosphonium peroxymonosulfate under non-aqueous conditions
Hajipour, A. R.; Mallakpour, S. E.; Adibi, H., Phosphorus, 2000, 167, 71-79

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Chloroform ;  10 min, 0 °C; 1 h, 80 °C
1.2 Reagents: Sodium hydroxide ,  Water Solvents: Water
リファレンス
Copper-Catalyzed Aerobic Oxygenation of Benzylpyridine N-Oxides and Subsequent Post-Functionalization
Sterckx, Hans; Sambiagio, Carlo; Medran-Navarrete, Vincent; Maes, Bert U. W., Advanced Synthesis & Catalysis, 2017, 359(18), 3226-3236

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt iron oxide (CoFe2O4) (silica-coated) ,  [1,4-Benzenedicarboxylato(2-)-κO1]hydroxyiron (silica-coated cobalt ferrite-supported) Solvents: Water ;  3 h, rt
リファレンス
Synthesis of Magnetically Separable Nanocatalyst CoFe2O4@SiO2@MIL-53(Fe) for Highly Efficient and Selective Oxidation of Alcohols and Benzylic Compounds with Hydrogen Peroxide
Tan, Jin; Liu, Xiao Bing; Chen, Wei Feng; Hu, Yu Lin, ChemistrySelect, 2019, 4(29), 8477-8481

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
リファレンス
Solid-phase oxidation of organic compounds with benzyltriphenylphosphonium dichromate
Hajipour, A. R.; Mohammadpoor-Baltork, Iraj, Phosphorus, 2000, 164, 145-151

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Manganese nickel oxide Solvents: 1,2-Dichlorobenzene ;  6 h, 1 atm, 110 °C
リファレンス
Aerobic Oxygenation of Alkylarenes over Ultrafine Transition-Metal-Containing Manganese-Based Oxides
Nakai, Satoru; Uematsu, Tsubasa; Ogasawara, Yoshiyuki; Suzuki, Kosuke; Yamaguchi, Kazuya ; et al, ChemCatChem, 2018, 10(5), 1096-1106

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, (T-4)-chlorotrioxochromate(1-) (1:1) Solvents: Acetonitrile
リファレンス
Benzyltriphenylphosphonium chlorochromate: a mild and novel reagent for oxidation of benzylic and allylic alcohols under non-aqueous and aprotic conditions or microwave conditions
Hajipour, A. R.; Mallakpour, S. E.; Backnejad, H., Synthetic Communications, 2000, 30(21), 3855-3864

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine ,  Iodine Solvents: Water ;  rt; overnight, 80 °C
リファレンス
A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions
Zhang, Jintang; Wang, Zhentao; Wang, Ye; Wan, Changfeng; Zheng, Xiaoqi; et al, Green Chemistry, 2009, 11(12), 1973-1978

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Sodium hydride ,  Dicarbonylchloro(η5-2,4-cyclopentadien-1-yl)iron Solvents: Toluene ;  20 h, reflux
リファレンス
Effective dehydrogenation of 2-pyridylmethanol derivatives catalyzed by an iron complex
Kamitani, Masahiro; Ito, Masaki; Itazaki, Masumi; Nakazawa, Hiroshi, Chemical Communications (Cambridge, 2014, 50(59), 7941-7944

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ,  Water
リファレンス
A new synthesis of aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile followed by phase-transfer catalyzed decyanation
Hermann, Christine K. F.; Sachdeva, Yesh P.; Wolfe, James F., Journal of Heterocyclic Chemistry, 1987, 24(4), 1061-5

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Malic acid ,  Magnesium manganese oxide (Mg6MnO8) Solvents: Chlorobenzene ;  2 h, 80 °C
リファレンス
Base-Assisted Aerobic C-H Oxidation of Alkylarenes with a Murdochite-Type Oxide Mg6MnO8 Nanoparticle Catalyst
Hayashi, Eri; Tamura, Takatoshi; Aihara, Takeshi; Kamata, Keigo ; Hara, Michikazu, ACS Applied Materials & Interfaces, 2022, 14(5), 6528-6537

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: [Bis(nitrato-κO,κO′)manganese]deca-μ-ethoxyoctaethoxytri-μ-oxodi-μ4-oxo[μ3-[2,3-… Solvents: Acetonitrile ;  6 h, 70 °C
リファレンス
Metal-Directed Self-Assembly of {Ti8L2} Cluster-Based Coordination Polymers with Enhanced Photocatalytic Alcohol Oxidation Activity
Han, Er-Meng; Yu, Wei-Dong ; Yan, Jun ; Yi, Xiao-Yi ; Liu, Chao, Inorganic Chemistry, 2022, 61(2), 923-930

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Bromo(1-methylethyl)magnesium ;  rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ;  1 h, rt
リファレンス
A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides
Demkiw, Krystyna; Araki, Hirofumi; Elliott, Eric L.; Franklin, Christopher L.; Fukuzumi, Yoonjoo; et al, Journal of Organic Chemistry, 2016, 81(8), 3447-3456

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate Solvents: 1,4-Dioxane ;  2.5 h, 50 °C
リファレンス
Isolation and characterization of a trinuclear cobalt complex containing trigonal-prismatic cobalt in secondary alcohol aerobic oxidation
Karthikeyan, I.; Alamsetti, S. K.; Sekar, G., Organometallics, 2014, 33(7), 1665-1671

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cesium hydroxide Solvents: Toluene ;  24 h, 110 °C
リファレンス
Cesium hydroxide-promoted aerobic oxidation of sec-aromatic alcohols
Zhang, Weiwei; Liu, Miaochang; Wu, Huayue; Ding, Jinchang; Cheng, Jiang, Tetrahedron Letters, 2008, 49(36), 5336-5338

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylamine ,  N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) ,  Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ;  2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ;  10 min, 20 - 25 °C
リファレンス
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

2-benzoylpyridine Raw materials

2-benzoylpyridine Preparation Products

2-benzoylpyridine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:91-02-1)2-Benzoylpyridine
注文番号:1689107
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:01
価格 ($):discuss personally

2-benzoylpyridine 関連文献

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-02-1)2-Benzoylpyridine
1689107
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:91-02-1)2-benzoylpyridine
A843701
清らかである:99%/99%
はかる:500g/1kg
価格 ($):255.0/486.0